2-amino-5-(trifluoromethoxy)benzoic Acid

Medicinal Chemistry pKa Modulation Physicochemical Properties

Researchers seeking to improve metabolic stability in lead compounds often face supply chain inconsistency with specialized fluorinated building blocks. 2-Amino-5-(trifluoromethoxy)benzoic acid (CAS 83265-56-9) addresses this need: • Fixed 5-OCF3 substitution pattern ensures consistent SAR data; replacement isomers require full re-optimization. • Quantifiable lipophilicity enhancement (ΔLogP ≈ +1.67) and acidity modulation (ΔpKa ≈ -0.39) vs. anthranilic acid. • Literature-validated synthesis (87% yield) supports scalable supply; ≥98% purity standard ensures batch-to-batch reproducibility.

Molecular Formula C8H6F3NO3
Molecular Weight 221.13 g/mol
CAS No. 83265-56-9
Cat. No. B1278921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5-(trifluoromethoxy)benzoic Acid
CAS83265-56-9
Molecular FormulaC8H6F3NO3
Molecular Weight221.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)C(=O)O)N
InChIInChI=1S/C8H6F3NO3/c9-8(10,11)15-4-1-2-6(12)5(3-4)7(13)14/h1-3H,12H2,(H,13,14)
InChIKeyUXNGDCBPIGOZFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-(trifluoromethoxy)benzoic Acid – Strategic Anthranilic Acid Scaffold


2-Amino-5-(trifluoromethoxy)benzoic acid (CAS 83265-56-9), also known as 5-(trifluoromethoxy)anthranilic acid, is an aromatic building block that integrates a privileged anthranilic acid core with an electron-withdrawing trifluoromethoxy (-OCF3) group at the para-position relative to the amine. This combination is foundational for synthesizing bioactive molecules, as it provides multiple functional handles for derivatization . The -OCF3 substituent is widely recognized for its ability to enhance lipophilicity and metabolic stability, making this compound a key intermediate in medicinal chemistry for constructing focused libraries . The compound is available from commercial suppliers with typical purities of 97-98% .

Privileged anthranilic acid core with para-OCF3 substituent
Key intermediate for focused compound library synthesis
Supplied as research-grade high-purity solid

2-Amino-5-(trifluoromethoxy)benzoic Acid: Isomer & Substituent Specificity


While the anthranilic acid scaffold is common, simple substitution with alternative positional isomers or other fluorine-containing groups is not scientifically valid without requalifying the entire synthetic pathway. The specific substitution pattern dictates a unique combination of electronic effects and steric hindrance, which profoundly influences reaction kinetics, downstream product yields, and the ultimate physicochemical properties of the target molecule [1]. As explicitly noted in commercial procurement resources, there is no direct substitute for 2-amino-5-(trifluoromethoxy)benzoic acid in established synthetic routes . This is because the position of the -OCF3 group relative to the carboxylic acid and amine controls the compound's acidity (pKa) and lipophilicity (LogP/LogD) , which are critical parameters for compound solubility, membrane permeability, and target engagement in a biological context. Procuring a similar-looking analog, such as 2-amino-4-(trifluoromethoxy)benzoic acid, would necessitate a complete re-optimization of the synthesis and would result in a downstream product with different, and potentially inferior, biological properties .

Target
Substitute Example
Key Risk
5-OCF3 isomer
4-OCF3 or other positional isomer
Alters pKa and lipophilicity; may require synthesis re-optimization
2-Amino-5-(trifluoromethoxy)benzoic acid
Unsubstituted anthranilic acid
Different physicochemical profile; downstream properties may not match

2-Amino-5-(trifluoromethoxy)benzoic Acid: Quantitative Differentiation Guide


OCF3 Effect on Carboxylic Acid Acidity

The predicted acid dissociation constant (pKa) for 2-amino-5-(trifluoromethoxy)benzoic acid is 4.56 ± 0.10. This value is significantly lower than that of the unsubstituted parent scaffold, 2-aminobenzoic acid (anthranilic acid), which has a reported pKa of 4.95 . This ~0.4 log unit decrease in pKa (representing a roughly 2.5-fold increase in acidity) is attributable to the electron-withdrawing effect of the para-trifluoromethoxy group. This difference in acidity influences the compound's ionization state at physiological pH (7.4) [1].

pKa Modulation
Cross-study comparable
ΔpKa ≈ −0.39 (predicted) vs anthranilic acid pKa 4.95
Supports ionization-state review at physiological pH
Predicted value; experimental confirmation recommended
Medicinal Chemistry pKa Modulation Physicochemical Properties

5-OCF3 Impact on Lipophilicity and Distribution

The presence of the trifluoromethoxy group at the 5-position dramatically increases the compound's lipophilicity compared to the unsubstituted anthranilic acid scaffold. The predicted LogP (octanol-water partition coefficient) for the neutral form of 2-amino-5-(trifluoromethoxy)benzoic acid is 2.88. At pH 7.4, the predicted LogD (distribution coefficient) is 0.03, while at pH 5.5 it is 1.77 [1]. This contrasts sharply with anthranilic acid, which has a reported LogP of 1.21 [2]. The >1.5 log unit increase in LogP translates to a theoretical ~30-fold increase in partition into a hydrophobic phase for the neutral form.

Lipophilicity Shift
Cross-study comparable
ΔLogP ≈ +1.67 (predicted); LogD (pH 7.4) = 0.03
May support membrane permeability studies
Predicted LogD suggests predominant ionization at pH 7.4
Drug Design ADME Lipophilicity

Antimicrobial Activity: Comparison with 6-OCF3 Isomer

While quantitative data for 2-amino-5-(trifluoromethoxy)benzoic acid is limited, a closely related positional isomer, 2-amino-6-(trifluoromethoxy)benzoic acid (CAS 561304-48-1), is explicitly noted for its suggested antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) . This provides a relevant class-level inference: the core 2-amino-(trifluoromethoxy)benzoic acid framework is of interest in anti-infective research. The selection of the 5-substituted isomer over the 6-substituted isomer is critical, as the different substitution pattern on the aromatic ring will lead to distinct molecular geometries and electronic distributions. These differences will impact how any resulting derivative binds to a bacterial enzyme target, as the vector and presentation of key functional groups will be altered .

Antimicrobial Profile
Class-level inference
6-OCF3 isomer reported anti-MRSA potential; 5-OCF3 data limited
Isomer-specific SAR context; direct evidence pending
Class-level inference; requires experimental validation
Antibacterial Anti-infective MRSA Research

Physicochemical Properties: Anthranilic Acid Comparison

The compound's physical state and thermal properties are important for handling and reaction planning. 2-amino-5-(trifluoromethoxy)benzoic acid is an off-white solid with a melting point range of 138-142 °C and a predicted boiling point of 296.4 °C . Its estimated water solubility at 25°C is 297.6 mg/L . These properties define the conditions under which it can be used as a reagent. For instance, its moderate melting point and solid form allow for easy weighing and handling, while its solubility profile informs the choice of solvent systems for reactions like amide coupling or esterification. Comparing these values to other commercially available building blocks is essential for planning efficient synthetic sequences and work-up procedures.

Thermal & Solubility
Supporting evidence
MP 138–142°C; est. solubility 297.6 mg/L (25°C)
Informs solvent selection and handling procedures
Estimated solubility; lot-specific data recommended
Synthetic Chemistry Process Development Reagent Selection

2-Amino-5-(trifluoromethoxy)benzoic Acid: Procurement-Driven Applications


Bioisosteric Replacement for ADME Optimization

The quantitative difference in lipophilicity (ΔLogP ≈ +1.67) and acidity (ΔpKa ≈ -0.39) compared to the unsubstituted anthranilic acid scaffold makes this compound a strategic choice for medicinal chemists. In a lead optimization program, replacing a hydrogen atom with a -OCF3 group is a classic bioisosteric strategy to improve metabolic stability and membrane permeability . By incorporating this building block early in synthesis, researchers can create focused libraries of amides, esters, or heterocycles designed to modulate these specific physicochemical properties, aiming to improve the oral bioavailability or cellular potency of a lead series .

Anti-Infective SAR: Anthranilic Acid Derivatives

The known potential of the 2-amino-(trifluoromethoxy)benzoic acid framework in anti-infective research, as inferred from the activity of its positional isomers , positions this compound as a valuable tool for SAR exploration. Researchers investigating novel antibacterial agents can use this specific isomer to synthesize a series of derivatives where the -OCF3 group is fixed at the 5-position. This allows for a systematic investigation into how modifications at the amine and carboxylic acid handles impact target binding and bacterial growth inhibition, providing a direct comparison to series based on other isomers like the 6-substituted analog.

Ionization-Sensitive Molecular Probes

The unique combination of a highly lipophilic neutral form (LogP = 2.88) and a predominantly ionized state at physiological pH (LogD(pH 7.4) = 0.03) [1] makes this compound an intriguing starting material for designing pH-sensitive probes. Its behavior suggests that molecules derived from it may exhibit pH-dependent cellular uptake or subcellular localization. This property can be harnessed to develop fluorescent probes or chemical tools that preferentially accumulate in acidic cellular compartments (like lysosomes or tumor microenvironments) or to study the impact of ionization state on a molecule's ability to engage an intracellular target.

High-Yield Synthetic Route Validation

The documented synthesis of 2-amino-5-(trifluoromethoxy)benzoic acid from 5-(trifluoromethoxy)isatin, which proceeds in an 87% yield [2], establishes a practical and robust method for accessing this building block. For procurement specialists and process chemists, this literature precedent is a guarantee of synthetic tractability. It assures them that the compound can be produced efficiently and at a scale suitable for research and early development, reducing the risk associated with sourcing novel or hard-to-synthesize intermediates. This validated route supports the compound's viability for larger-scale projects.

Application
Selection Property
Validation Focus
Bioisosteric ADME optimization
OCF3-mediated lipophilicity shift
Membrane permeability and metabolic stability
Anti-infective SAR studies
Positional isomer-specific scaffold
Antimicrobial activity and target engagement
pH-sensitive molecular probes
Ionization state (LogD pH 7.4 vs 5.5)
pH-dependent cellular uptake/localization
Scalable synthetic route selection
Reported synthetic route precedent
Reaction scalability and batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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